Hypnophilin

Description

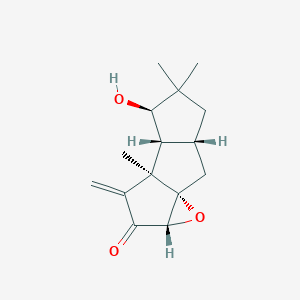

Structure

3D Structure

Properties

CAS No. |

80677-96-9 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(1S,3R,6R,7R,8R,11S)-6-hydroxy-5,5,8-trimethyl-9-methylidene-12-oxatetracyclo[6.4.0.01,11.03,7]dodecan-10-one |

InChI |

InChI=1S/C15H20O3/c1-7-10(16)12-15(18-12)6-8-5-13(2,3)11(17)9(8)14(7,15)4/h8-9,11-12,17H,1,5-6H2,2-4H3/t8-,9+,11-,12-,14+,15-/m1/s1 |

InChI Key |

FBSAMOXBBLSEEW-ZYHYCFKLSA-N |

Isomeric SMILES |

C[C@]12[C@H]3[C@@H](C[C@@]14[C@H](O4)C(=O)C2=C)CC([C@@H]3O)(C)C |

Canonical SMILES |

CC1(CC2CC34C(O3)C(=O)C(=C)C4(C2C1O)C)C |

Synonyms |

hypnophilin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hypnophilin: Natural Sources, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypnophilin is a sesquiterpenoid natural product belonging to the hirsutane family, characterized by a unique tricyclic 5-5-5 ring system. First isolated from the basidiomycete fungus Pleurotellus hypnophilus, this compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of hypnophilin, available data on its production, detailed experimental protocols for its isolation and purification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Hypnophilin Producing Organism and Natural Source

The sole reported natural producer of hypnophilin is the fungus Pleurotellus hypnophilus (also known as Pleurotellus hypnophilus (Berk.) Sacc.).[1][2][3] This small, gilled mushroom belongs to the order Agaricales. The initial isolation and characterization of hypnophilin were reported in 1981 by Kupka, Anke, Giannetti, and Steglich, who cultured the fungus to obtain the compound.[1][2]

Quantitative Data on Hypnophilin Production

Quantitative data regarding the production of hypnophilin from Pleurotellus hypnophilus is limited in the publicly available literature. The primary focus of research on hypnophilin has been its total synthesis, with numerous synthetic routes developed since its discovery.[1][2] The original isolation paper by Kupka et al. (1981) provides some indication of the yield from submerged fermentation cultures.

Table 1: Reported Yield of Hypnophilin from Pleurotellus hypnophilus

| Fermentation Volume | Crude Extract Yield | Purified Hypnophilin Yield | Reference |

| 100 L | Not Reported | 8 mg | Kupka et al., 1981 |

Note: The original publication should be consulted for precise details of the fermentation and extraction conditions that led to this yield.

Experimental Protocols: Isolation and Purification of Hypnophilin

The following protocol is based on the methods described in the foundational 1981 paper by Kupka and colleagues. This provides a framework for the isolation of hypnophilin from submerged cultures of Pleurotellus hypnophilus.

Fermentation of Pleurotellus hypnophilus**

-

Culture Maintenance: Maintain stock cultures of Pleurotellus hypnophilus on a suitable solid medium, such as yeast extract-malt extract agar.

-

Inoculum Preparation: Inoculate a liquid seed medium (e.g., yeast extract-malt extract broth) with mycelium from the agar plates. Incubate with shaking until sufficient biomass is achieved.

-

Production Fermentation: Aseptically transfer the seed culture to a larger production fermenter containing a suitable production medium. The original study utilized a yeast extract-malt extract-glucose medium. Ferment for a specified period (e.g., 14-21 days) under controlled conditions of temperature, aeration, and agitation.

Extraction of Hypnophilin

-

Mycelium Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Solvent Extraction: Extract the culture filtrate with a water-immiscible organic solvent, such as ethyl acetate. Concurrently, extract the mycelial biomass with a polar organic solvent like acetone or methanol, followed by partitioning of the concentrated extract with ethyl acetate.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.

Purification of Hypnophilin

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system.

-

Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) and combine those containing the compound of interest.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, utilize preparative HPLC with a suitable stationary phase (e.g., C18) and a mobile phase determined by analytical HPLC scouting runs.

-

Crystallization: If possible, crystallize the purified hypnophilin from an appropriate solvent system to obtain a highly pure compound.

Biosynthesis and Signaling Pathways

The biosynthesis of hypnophilin proceeds through the mevalonate pathway to generate the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP). The characteristic hirsutane skeleton is then formed through a series of enzymatic cyclizations.

Hypnophilin Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of hypnophilin from acetyl-CoA.

While the specific enzymes involved in the cyclization of FPP to hirsutene and the subsequent oxidative modifications to form hypnophilin in Pleurotellus hypnophilus have not been explicitly characterized, the general pathway for hirsutane-type sesquiterpenoids is well-established in other fungi.

Regulation of Secondary Metabolism in Fungi

The production of secondary metabolites like hypnophilin in fungi is tightly regulated by complex signaling networks in response to environmental cues. While specific studies on Pleurotellus hypnophilus are not available, general fungal signaling pathways that are known to influence secondary metabolism are depicted below.

Caption: Generalized signaling pathways regulating secondary metabolism in fungi.

Further research is required to elucidate the specific signaling cascades and transcription factors that govern the production of hypnophilin in Pleurotellus hypnophilus. Understanding these regulatory networks could provide strategies for enhancing the production of this and other bioactive fungal metabolites through targeted genetic engineering or manipulation of culture conditions.

References

The Biosynthesis of Hypnophilin in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypnophilin, a linearly fused triquinane sesquiterpenoid, has garnered significant interest due to its notable antitumor, antibacterial, and antifungal activities. Isolated from the fungus Pleurotellus hypnophilus, its complex tricyclic structure presents a fascinating biosynthetic puzzle. While the total chemical synthesis of hypnophilin has been achieved through various elegant strategies, its natural biosynthetic pathway within the fungal kingdom remains largely uncharacterized. This technical guide aims to provide a comprehensive overview of the putative biosynthetic pathway of hypnophilin, drawing upon the established principles of sesquiterpenoid biosynthesis in fungi. The content herein is intended to serve as a foundational resource for researchers seeking to elucidate the enzymatic machinery responsible for producing this potent bioactive molecule, thereby paving the way for synthetic biology approaches to enhance its production and generate novel analogs.

Introduction to Hypnophilin and Fungal Sesquiterpenoids

Hypnophilin belongs to the triquinane subclass of sesquiterpenoids, a diverse group of C15 isoprenoid natural products. In fungi, sesquiterpenoids are synthesized from the precursor farnesyl pyrophosphate (FPP) through the catalytic action of sesquiterpene synthases (STSs)[1][2]. These enzymes catalyze the intricate cyclization of the linear FPP molecule into a vast array of cyclic hydrocarbon scaffolds[3][4]. Subsequent modifications by tailoring enzymes, such as cytochrome P450 monooxygenases, further diversify these structures, leading to the vast chemical diversity observed in fungal sesquiterpenoids[5]. Although the specific enzymes and genes responsible for hypnophilin biosynthesis have not yet been reported, a putative pathway can be constructed based on our understanding of related biosynthetic pathways.

Putative Biosynthetic Pathway of Hypnophilin

The biosynthesis of hypnophilin can be conceptually divided into two main stages: the formation of the triquinane skeleton from FPP and the subsequent oxidative modifications.

Stage 1: Formation of the Triquinane Skeleton

The journey from central metabolism to the complex triquinane core of hypnophilin begins with the universal precursor for all isoprenoids, FPP. FPP is synthesized via the mevalonate (MVA) pathway.

The key step in the formation of the hypnophilin backbone is the cyclization of FPP, which is catalyzed by a putative sesquiterpene synthase (STS). This enzyme would likely initiate the reaction by the ionization of FPP to form a farnesyl cation. A series of intramolecular cyclizations would then lead to the formation of the characteristic 5-5-5 fused ring system of the triquinane skeleton. A plausible cyclization cascade is depicted below.

Stage 2: Tailoring Reactions

Following the formation of the initial triquinane hydrocarbon skeleton, a series of oxidative modifications are necessary to arrive at the final structure of hypnophilin. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and other tailoring enzymes. For hypnophilin, these modifications would include hydroxylations and an epoxidation. The proposed sequence of these events is outlined below.

Quantitative Data Summary

As the biosynthetic pathway of hypnophilin has not been experimentally elucidated, there is currently no quantitative data available regarding enzyme kinetics, gene expression levels, or product titers from a native or heterologous host. The following tables are presented as templates for the types of data that would be crucial to collect once the relevant genes and enzymes are identified.

Table 1: Putative Enzymes in Hypnophilin Biosynthesis and Their Functions

| Putative Enzyme | Proposed Function | Substrate | Product |

| Sesquiterpene Synthase | Catalyzes the cyclization of FPP to the triquinane skeleton. | Farnesyl Pyrophosphate (FPP) | Triquinane hydrocarbon |

| Cytochrome P450 Monooxygenase 1 | Hydroxylation of the triquinane skeleton. | Triquinane hydrocarbon | Hydroxylated intermediate |

| Cytochrome P450 Monooxygenase 2 | Further hydroxylation of the triquinane intermediate. | Hydroxylated intermediate | Dihydroxylated intermediate |

| Epoxidase / CYP | Epoxidation of a double bond in the triquinane intermediate. | Dihydroxylated intermediate | Epoxidized intermediate |

| Oxidoreductase | Final oxidation/rearrangement to form the lactone ring. | Epoxidized intermediate | Hypnophilin |

Table 2: Template for Enzyme Kinetic Data

| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Data to be determined |

Experimental Protocols for Pathway Elucidation

The elucidation of the hypnophilin biosynthetic pathway will require a combination of genomics, molecular biology, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be essential in this endeavor.

Genome Mining for the Hypnophilin Biosynthetic Gene Cluster

Objective: To identify the putative biosynthetic gene cluster (BGC) for hypnophilin in the genome of Pleurotellus hypnophilus.

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA will be extracted from a pure culture of P. hypnophilus.

-

Genome Sequencing: The extracted DNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to generate a high-quality genome assembly.

-

BGC Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.

-

Candidate Gene Identification: BGCs containing a candidate sesquiterpene synthase gene will be prioritized. The presence of genes encoding tailoring enzymes, such as cytochrome P450 monooxygenases, within the cluster will provide further evidence for its involvement in hypnophilin biosynthesis.

Heterologous Expression and Functional Characterization

Objective: To confirm the function of the candidate genes in hypnophilin biosynthesis.

Methodology:

-

Gene Cloning: The candidate STS and tailoring enzyme genes will be amplified from P. hypnophilus cDNA and cloned into suitable expression vectors.

-

Heterologous Host Selection: A well-characterized fungal host, such as Aspergillus oryzae or Saccharomyces cerevisiae, will be used for heterologous expression.

-

Transformation: The expression constructs will be transformed into the heterologous host.

-

Cultivation and Extraction: The engineered strains will be cultivated, and the culture broth and mycelia will be extracted with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The extracts will be analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of hypnophilin or its biosynthetic intermediates. Co-expression of the STS with different combinations of tailoring enzymes will allow for the step-wise reconstruction of the pathway.

In Vitro Enzyme Assays

Objective: To determine the specific function and kinetic parameters of the biosynthetic enzymes.

Methodology:

-

Protein Expression and Purification: The biosynthetic enzymes will be expressed in E. coli with an affinity tag (e.g., His-tag) and purified using affinity chromatography.

-

Enzyme Assays: The purified STS will be incubated with FPP, and the reaction products will be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The tailoring enzymes will be assayed with the product of the preceding step in the pathway in the presence of necessary cofactors (e.g., NADPH for CYPs).

-

Kinetic Analysis: Standard enzyme kinetic assays will be performed by varying the substrate concentration to determine the Km and kcat values.

Conclusion and Future Outlook

The elucidation of the hypnophilin biosynthetic pathway is a critical step towards harnessing its therapeutic potential. While this guide presents a putative pathway based on established principles, experimental validation is essential. The identification of the hypnophilin BGC will not only provide fundamental insights into the biosynthesis of triquinane sesquiterpenoids but also enable the application of synthetic biology tools for strain improvement and the generation of novel, potentially more potent, hypnophilin analogs. Future research should focus on the sequencing of the Pleurotellus hypnophilus genome and the functional characterization of its secondary metabolite pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular and Functional Analyses of Characterized Sesquiterpene Synthases in Mushroom-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesquiterpenoids Specially Produced by Fungi | Encyclopedia MDPI [encyclopedia.pub]

- 4. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypnophilin Sesquiterpenoid Family and its Classification

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hypnophilin sesquiterpenoid, a member of the broader linear triquinane family of natural products, represents a class of compounds with significant biological activities. This technical guide provides a comprehensive overview of the classification of the Hypnophilin family, placing it within the structural context of linear triquinane sesquiterpenoids. While specific quantitative biological data for Hypnophilin is not extensively available in publicly accessible literature, this document outlines the established methodologies for assessing the antitumor, antifungal, and antibacterial properties of such compounds. Furthermore, potential signaling pathways that may be modulated by this class of molecules are discussed, drawing on the known mechanisms of related sesquiterpenoids.

Classification of the Hypnophilin Sesquiterpenoid Family

Hypnophilin belongs to the linear triquinane class of sesquiterpenoids, which are characterized by a fundamental 1H-cyclopenta[a]pentalene skeleton.[1][2] These compounds are predominantly isolated from fungi, sponges, and soft corals.[1][2][3] The classification of linear triquinane sesquiterpenoids is based on the carbon skeleton and the position of carbon substituents, categorized into eight distinct types (Type I - VIII).[1][3]

Hypnophilin is classified as a Type I linear triquinane sesquiterpenoid .[2][4] This classification is defined by the presence of four carbon substituents at specific positions: C-2, C-3, C-10, and C-10 of the core structure.[3] The Type I category, also known as hirsutanes, is the largest and most common class of linear triquinane sesquiterpenoids.[2][3]

Classification of Hypnophilin.

Biological Activity of Hypnophilin Sesquiterpenoids

For context, a related Type I linear triquinane sesquiterpenoid, 1-desoxy-hypnophilin, has a reported IC50 value of 2.4 µg/mL against L929 mouse fibroblasts.[4] This suggests that compounds within this structural family possess cytotoxic potential.

The following table outlines the types of quantitative data that would be generated to characterize the biological activity of Hypnophilin and its analogues.

| Biological Activity | Assay Type | Cell Line / Microbial Strain | Metric | Result | Reference |

| Antitumor | MTT Assay | Human Cancer Cell Lines (e.g., MCF-7, HCT116) | IC50 (µM) | Data not available | N/A |

| Antifungal | Broth Microdilution | Fungal Pathogens (e.g., Candida albicans) | MIC (µg/mL) | Data not available | N/A |

| Antibacterial | Broth Microdilution | Bacterial Pathogens (e.g., Staphylococcus aureus) | MIC (µg/mL) | Data not available | N/A |

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of Hypnophilin are not explicitly detailed in the available literature. However, standardized methodologies for similar natural products provide a framework for these procedures.

Isolation and Purification of Hypnophilin

The following is a generalized workflow for the isolation of sesquiterpenoids from fungal cultures, adapted from common practices in natural product chemistry.

Generalized Isolation Workflow.

Protocol:

-

Cultivation: Pleurotellus hypnophilus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or culture broth is extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel or other stationary phases, eluting with a gradient of solvents of increasing polarity to separate the components into fractions.

-

Purification: Fractions showing the presence of the target compound (as determined by thin-layer chromatography or other analytical techniques) are further purified using high-performance liquid chromatography (HPLC) to obtain pure Hypnophilin.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antitumor Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Protocol:

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Hypnophilin (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined.

Antimicrobial Activity Assessment (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacterium or fungus) is prepared.

-

Serial Dilution: The test compound (Hypnophilin) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Signaling Pathways

The specific signaling pathways modulated by Hypnophilin have not been elucidated in the available scientific literature. However, based on the activities of other sesquiterpenoids, particularly those with anti-inflammatory and antitumor properties, several potential pathways can be hypothesized. Many sesquiterpenoids are known to interact with key inflammatory and cell survival pathways.[7]

One of the most common targets for sesquiterpenoids is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[7] This pathway is a critical regulator of the inflammatory response and cell survival. Inhibition of NF-κB activation can lead to reduced inflammation and induction of apoptosis in cancer cells.

Another potential target is the MAPK (mitogen-activated protein kinase) signaling pathway , which is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8] Dysregulation of this pathway is common in cancer.

The diagram below illustrates a generalized representation of these potential signaling pathways.

Potential Signaling Pathways.

Conclusion

Hypnophilin is a Type I linear triquinane sesquiterpenoid with reported, but not quantitatively detailed, antitumor, antifungal, and antibacterial activities. While specific data on its biological potency and mechanism of action are limited, established protocols for the isolation and bio-evaluation of fungal secondary metabolites provide a clear path for future research. Further investigation into the quantitative biological activities and the specific molecular targets and signaling pathways of Hypnophilin is warranted to fully understand its therapeutic potential. The structural classification and methodologies presented in this guide offer a foundational resource for researchers and drug development professionals interested in this promising class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Linear Triquinane Sesquiterpenoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Antibacterial and Antibiofilm Activity of New Antimicrobials as an Urgent Need to Counteract Stubborn Multidrug-resistant Bacteria - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 6. Antibacterial Activity of Synthetic Precursors of Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Unveiling Hypnophilin: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Immediate Release

This technical whitepaper provides a comprehensive overview of the discovery, isolation, and biological context of Hypnophilin, a sesquiterpenoid derived from the fungus Pleurotellus hypnophilus. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of fungal secondary metabolites.

Introduction: The Discovery of a Novel Triquinane

In 1981, a novel linearly fused triquinane sesquiterpenoid, designated Hypnophilin, was first isolated from the fungus Pleurotellus hypnophilus. This discovery placed Hypnophilin within a significant class of natural products known for their diverse biological activities. Structurally, triquinanes are characterized by a tricyclic skeleton of fused five-membered rings. Many compounds within this class, primarily sourced from fungi, sponges, and soft corals, have demonstrated a wide array of biological effects, including antitumor, antibacterial, and antifungal properties.

Physicochemical Properties of Hypnophilin

A summary of the key physicochemical properties of Hypnophilin is presented in Table 1. This data is essential for its identification, characterization, and further development.

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| Class | Sesquiterpenoid (Linearly Fused Triquinane) |

| Reported Activities | Antitumor, Antibacterial, Antifungal |

| Natural Source | Pleurotellus hypnophilus (Fungus) |

Table 1: Physicochemical Properties of Hypnophilin

A Generalized Protocol for the Isolation of Triquinane Sesquiterpenoids from Fungal Cultures

Caption: Generalized workflow for the isolation and characterization of Hypnophilin.

Biological Activity and Therapeutic Potential

Hypnophilin has been reported to possess antitumor, antibacterial, and antifungal activities.[1] The broader class of linear triquinane sesquiterpenoids, to which Hypnophilin belongs, has been the subject of considerable research due to their potent biological effects.[1][2][3]

A summary of reported biological activities for linear triquinane sesquiterpenoids is provided in Table 2.

| Biological Activity | Description | Representative Cancer Cell Lines (for Cytotoxicity) |

| Cytotoxicity | Many linear triquinanes exhibit inhibitory activity against various cancer cell lines.[1] | A549 (Lung), HCT116 (Colon), MCF-7 (Breast) |

| Antimicrobial | Includes activity against both bacteria and fungi. | Bacillus subtilis, Staphylococcus aureus |

| Anti-inflammatory | Some compounds in this class have shown potential to reduce inflammatory responses. | - |

Table 2: Biological Activities of Linear Triquinane Sesquiterpenoids

Investigating the Mechanism of Action: A Roadmap

To date, the specific molecular targets and signaling pathways modulated by Hypnophilin have not been elucidated in published literature. Identifying the mechanism of action is a critical step in the drug development process. The following diagram outlines a potential workflow for investigating the signaling pathways affected by a novel bioactive compound like Hypnophilin.

Caption: A potential workflow for elucidating the signaling pathways of Hypnophilin.

Future Directions

The intriguing biological activities of Hypnophilin and its parent class of triquinane sesquiterpenoids warrant further investigation. Future research should focus on:

-

Sustainable Production: Development of optimized fermentation and purification protocols for a sustainable supply of Hypnophilin.

-

Total Synthesis: Further refinement of synthetic routes to enable the production of Hypnophilin analogues for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: A focused effort to identify the specific molecular targets and signaling pathways of Hypnophilin to understand its therapeutic potential fully.

-

In Vivo Efficacy: Evaluation of Hypnophilin's therapeutic efficacy and safety in preclinical animal models.

The exploration of fungal secondary metabolites like Hypnophilin continues to be a promising avenue for the discovery of novel therapeutic agents. This technical guide serves as a foundational resource for researchers dedicated to advancing this field.

References

- 1. Linear Triquinane Sesquiterpenoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Linear Triquinane Sesquiterpenoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Biological Activities of Crude Extracts Containing Hypnophilin

The existing research primarily focuses on the total synthesis of Hypnophilin, a sesquiterpenoid natural product. These studies allude to the potential for "significant biological activities" of Hypnophilin and related compounds, but they do not provide specific quantitative data, detailed experimental protocols for biological assays on crude extracts, or elucidated signaling pathways.

Consequently, it is not possible at this time to provide a detailed technical guide or whitepaper that meets the core requirements of summarizing quantitative data, providing experimental protocols, and creating diagrams of signaling pathways related to the biological activities of crude extracts containing Hypnophilin.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the specific biological functions, mechanisms of action, and potential therapeutic applications of Hypnophilin and the crude extracts in which it is found. Researchers, scientists, and drug development professionals interested in this area are encouraged to initiate studies to fill this knowledge gap.

Future Research Directions:

To address the current lack of information, the following experimental avenues could be explored:

-

Extraction and Isolation: Development of standardized protocols for the extraction of Hypnophilin from its natural sources and subsequent isolation and purification of the compound.

-

In Vitro Biological Screening: Comprehensive screening of crude extracts and isolated Hypnophilin against a panel of cancer cell lines, bacterial and fungal strains, and viral assays to identify potential cytotoxic, antimicrobial, and antiviral activities.

-

Mechanism of Action Studies: For any identified biological activities, further investigation into the underlying molecular mechanisms and signaling pathways is crucial. This could involve techniques such as Western blotting, qPCR, and reporter gene assays.

-

In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in animal models to assess efficacy, toxicity, and pharmacokinetic properties.

As new research emerges, this guide will be updated to reflect the latest findings on the biological activities of crude extracts containing Hypnophilin.

Unraveling the Anti-Melanoma Potential of Novel Compounds: A Technical Guide

Researchers, scientists, and drug development professionals are constantly seeking novel therapeutic agents to combat melanoma, a notoriously aggressive form of skin cancer. While the term "Hypnophilin" does not appear in current scientific literature as a recognized compound or drug related to melanoma research, this guide delves into the mechanisms of action of several other promising molecules that have demonstrated significant anti-melanoma activity in preclinical studies.

This technical whitepaper provides a comprehensive overview of the molecular pathways and cellular effects of various compounds that are actively being investigated for their potential in melanoma therapy. We will explore how these agents induce cell cycle arrest, trigger apoptosis, and modulate key signaling pathways within melanoma cells.

Isophilippinolide A: A Natural Butanolide with Cytotoxic Effects

Isophilippinolide A, a new butanolide isolated from the roots of Cinnamomum philippinense, has shown inhibitory effects against the A375.S2 melanoma cell line.[1]

Mechanism of Action

Studies have revealed that Isophilippinolide A induces apoptosis and arrests the cell cycle in melanoma cells.[1] The primary mechanism involves the accumulation of cells in the sub-G1 phase, which is indicative of apoptosis.[1] This process is further confirmed by the increased expression of caspase-dependent apoptotic proteins, suggesting the activation of the caspase cascade.[1]

Experimental Protocols

Cell Viability Assay: The inhibitory effectiveness of Isophilippinolide A on the A375.S2 melanoma cell line was determined using a cell viability assay. Cells were treated with concentrations ranging from 0 to 200 μM for 24 hours.[1]

Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry analysis was employed to assess the distribution of cells in different phases of the cell cycle and to quantify the sub-G1 population, which represents apoptotic cells.[1]

Western Blotting: To investigate the molecular mechanism of apoptosis, Western blotting was performed to detect the levels of caspase-dependent apoptotic proteins in A375.S2 cells treated with Isophilippinolide A.[1]

Signaling Pathway Diagram

Caption: Isophilippinolide A induces apoptosis in melanoma cells.

Polyphyllin I: Targeting the PI3K/Akt/mTOR Pathway

Polyphyllin I (PPI), a bioactive constituent from Paris polyphylla, has demonstrated the ability to promote autophagy and apoptosis in melanoma cells by modulating the PI3K/Akt/mTOR signaling pathway.[2][3]

Mechanism of Action

PPI treatment leads to the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[3] This shift in the balance of apoptotic proteins promotes programmed cell death. Furthermore, PPI enhances autophagy, as evidenced by changes in the levels of Beclin 1, LC3II, and p62.[3] Mechanistically, these effects are attributed to the suppression of the PI3K/Akt/mTOR signaling pathway.[2][3] PPI also causes cell cycle arrest at the G0/G1 phase.[2][3]

Quantitative Data Summary

| Compound | Cell Line | Effect | Concentration | Pathway Affected | Reference |

| Polyphyllin I | A375 | Promoted apoptosis | 1.5, 3.0, 6.0 mg/L | PI3K/Akt/mTOR | [3] |

| Polyphyllin I | A375 | Enhanced autophagy | 1.5, 3.0, 6.0 mg/L | PI3K/Akt/mTOR | [3] |

| Polyphyllin I | A375 | G0/G1 cell cycle arrest | 1.5, 3.0, 6.0 mg/L | PI3K/Akt/mTOR | [2][3] |

Experimental Protocols

Cell Proliferation Assay: The effect of Polyphyllin I on the proliferation of A375 melanoma cells was assessed using the CCK-8 assay after treatment with various concentrations (0, 1.5, 3.0, and 6.0 mg/L).[3]

Apoptosis and Cell Cycle Analysis: Flow cytometry was utilized to measure apoptosis and analyze the cell cycle distribution of A375 cells following treatment with Polyphyllin I.[3]

Western Blot Analysis: The expression levels of key proteins involved in apoptosis (Bax, Bcl-2, cleaved caspase-3), autophagy (Beclin 1, LC3II, p62), and the PI3K/Akt/mTOR pathway were determined by Western blotting.[3]

Immunofluorescence: Autophagy in A375 cells was evaluated through immunofluorescence analysis.[3]

In Vivo Xenograft Model: The anti-tumor effects of Polyphyllin I in vivo were studied using xenograft-bearing nude mice. Tumor growth, apoptosis (TUNEL assay), and proliferation (Ki67 staining) were assessed.[3]

Signaling Pathway Diagram

Caption: Polyphyllin I inhibits the PI3K/Akt/mTOR pathway.

Honokiol: A Lignan with Pleiotropic Anti-Melanoma Effects

Honokiol, a natural biphenolic compound isolated from Magnolia officinalis, exerts antineoplastic effects on malignant melanoma through the induction of apoptosis and cell cycle arrest.[4][5]

Mechanism of Action

In vitro studies have demonstrated that honokiol significantly decreases the viability and proliferation of SKMEL-2 and UACC-62 melanoma cells.[4][5] The compound induces cell cycle arrest at different phases depending on the cell line: G2/M phase in SKMEL-2 cells and G0/G1 phase in UACC-62 cells.[4][5] This is accompanied by an increase in apoptosis, as evidenced by elevated levels of caspases and PARP.[4] Honokiol also modulates the expression of various cell cycle regulatory proteins.[4]

Experimental Protocols

Cell Viability and Proliferation Assays: The effects of honokiol on the viability and proliferation of SKMEL-2 and UACC-62 melanoma cells were measured to determine its cytotoxic and cytostatic potential.[5]

Apoptosis Assay: Apoptosis induction by honokiol was confirmed by assessing DNA fragmentation and the levels of caspases and PARP.[4][5]

Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution of melanoma cells treated with honokiol to identify the specific phase of arrest.[4][5]

Western Blot Analysis: The expression of key proteins involved in apoptosis and cell cycle regulation was evaluated by Western blotting to elucidate the molecular mechanisms of honokiol's action.[5]

In Vivo Xenograft Model: The anti-tumor efficacy of honokiol in vivo was assessed using nude mice inoculated with SKMEL-2 or UACC-62 cells.[4][5]

Logical Relationship Diagram

Caption: Pleiotropic effects of Honokiol on melanoma cells.

This guide highlights the significant potential of various natural and synthetic compounds in the fight against melanoma. Further research into their precise mechanisms of action and clinical efficacy is crucial for the development of novel and effective therapeutic strategies for this challenging disease.

References

- 1. Isophilippinolide A arrests cell cycle progression and induces apoptosis for anticancer inhibitory agents in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyphyllin I Promoted Melanoma Cells Autophagy and Apoptosis via PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyphyllin I Promoted Melanoma Cells Autophagy and Apoptosis via PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antineoplastic Effects of Honokiol on Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antineoplastic Effects of Honokiol on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Hypnophilin on Intracellular Calcium Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypnophilin, a sesquiterpene lactone, has demonstrated significant cytotoxic and pro-apoptotic effects on human melanoma cells. Emerging evidence strongly indicates that its mechanism of action is intricately linked to the disruption of intracellular calcium (Ca²⁺) homeostasis. This technical guide provides an in-depth analysis of the current understanding of how Hypnophilin affects intracellular Ca²⁺ signaling pathways, based on available preclinical data. We will detail the observed effects on Ca²⁺ influx, discuss potential molecular targets, and provide comprehensive experimental protocols for investigating these phenomena. Furthermore, this guide presents signaling pathway diagrams and experimental workflows to visually articulate the known and hypothesized mechanisms of Hypnophilin's action.

Introduction to Hypnophilin and Intracellular Calcium Signaling

Hypnophilin is a naturally occurring sesquiterpene isolated from Lentinus cf. strigosus that has garnered interest for its anticancer properties. Studies have revealed its ability to induce apoptosis in cancer cells, a process tightly regulated by a multitude of signaling pathways. Among these, intracellular Ca²⁺ signaling is a critical regulator of cell fate, influencing processes from proliferation to programmed cell death.

Intracellular Ca²⁺ signaling is a complex and ubiquitous system. A low resting concentration of cytosolic Ca²⁺ is maintained by the coordinated action of pumps and channels located on the plasma membrane and the membranes of intracellular organelles, most notably the endoplasmic reticulum (ER). Perturbations in this delicate balance can trigger a cascade of events, including the activation of apoptotic pathways.

Hypnophilin's Effect on Intracellular Calcium Concentration

Evidence of Increased Intracellular Calcium

Research has shown that treatment of human skin melanoma cells (UACC-62) with Hypnophilin leads to a significant increase in the intracellular Ca²⁺ concentration.[1] This elevation of cytosolic Ca²⁺ is a key event preceding the onset of apoptosis.

Dependence on Extracellular Calcium

Crucially, the Hypnophilin-induced rise in intracellular Ca²⁺ is blocked when cells are placed in a Ca²⁺-free medium.[1] This finding strongly suggests that the primary mechanism of Ca²⁺ elevation is an influx of Ca²⁺ from the extracellular environment across the plasma membrane, rather than a release from intracellular stores.

Proposed Intracellular Calcium Signaling Pathways Affected by Hypnophilin

While the precise molecular targets of Hypnophilin are yet to be fully elucidated, the available data allows for the formulation of a primary hypothesis centered on the modulation of plasma membrane Ca²⁺ channels.

Primary Hypothesis: Activation of Plasma Membrane Calcium Influx

The dependence on extracellular Ca²⁺ points towards Hypnophilin directly or indirectly activating one or more types of Ca²⁺-permeable channels in the plasma membrane of UACC-62 cells. Several families of channels could be implicated:

-

Transient Receptor Potential (TRP) Channels: This diverse family of cation channels is known to be involved in various cellular processes, including Ca²⁺ signaling and apoptosis. Several TRP channels are expressed in melanoma cells and have been linked to cancer progression.[2][3][4]

-

Voltage-Gated Calcium Channels (VGCCs): While primarily associated with excitable cells, some types of VGCCs are expressed in cancer cells and can contribute to Ca²⁺ influx.[5][6][7][8][9]

-

Store-Operated Calcium Entry (SOCE): This pathway is activated by the depletion of Ca²⁺ from the ER. While the primary effect of Hypnophilin appears to be influx, a secondary or indirect role in modulating SOCE cannot be entirely ruled out.[10][11][12][13]

The following diagram illustrates the hypothesized primary mechanism of action for Hypnophilin.

Secondary Possibilities: Involvement of Intracellular Stores

Although the primary effect seems to be Ca²⁺ influx, it is plausible that the sustained increase in cytosolic Ca²⁺ could secondarily affect intracellular Ca²⁺ stores. For instance, an overload of cytosolic Ca²⁺ could impact the function of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for sequestering Ca²⁺ into the ER.[14][15][16][17][18] A disruption in SERCA activity could lead to ER stress, a condition known to trigger apoptosis. However, direct evidence for Hypnophilin's effect on SERCA, or on ER Ca²⁺ release channels like the IP3 receptor (IP3R) and the ryanodine receptor (RyR), is currently lacking.[19][20][21][22][23][24][25][26]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on Hypnophilin's effect on UACC-62 cells.

| Parameter Measured | Cell Line | Treatment | Observation | Reference |

| Intracellular Ca²⁺ Concentration | UACC-62 | Hypnophilin | Significant Increase | [1] |

| Intracellular Ca²⁺ Concentration | UACC-62 | Hypnophilin in Ca²⁺-free medium | No significant increase | [1] |

| Cytotoxicity (Cell Viability) | UACC-62 | Hypnophilin | Dose-dependent decrease | [1] |

| Apoptosis (DNA Fragmentation) | UACC-62 | Hypnophilin | Increased fragmentation | [1] |

| Plasma Membrane Integrity | UACC-62 | Hypnophilin | No effect | [1] |

Detailed Experimental Protocols

To facilitate further research into the mechanism of Hypnophilin, this section provides detailed protocols for the key experiments cited.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol is adapted for fluorescence microscopy to measure changes in intracellular Ca²⁺ concentration in response to Hypnophilin.

Materials:

-

UACC-62 cells

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

Hypnophilin stock solution

-

Fluorescence microscope with dual excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

-

Cell Preparation: Seed UACC-62 cells on glass coverslips and culture until they reach 70-80% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺.

-

Wash the cells once with HBSS.

-

Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark.

-

-

Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Perfuse the cells with HBSS.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

-

Introduce Hypnophilin at the desired concentration into the perfusion solution.

-

Continue to acquire images to monitor the change in the 340/380 nm fluorescence ratio over time. The ratio is proportional to the intracellular Ca²⁺ concentration.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

UACC-62 cells

-

96-well plates

-

Hypnophilin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed UACC-62 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Hypnophilin for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Assessment of Plasma Membrane Integrity

This protocol uses a dye exclusion method to assess whether Hypnophilin causes direct damage to the plasma membrane.

Materials:

-

UACC-62 cells

-

Hypnophilin stock solution

-

Propidium Iodide (PI) or Trypan Blue

-

Fluorescence microscope or hemocytometer

Procedure:

-

Treatment: Treat UACC-62 cells with Hypnophilin at a high concentration for a relevant time period.

-

Staining: Add PI to the cell suspension to a final concentration of 1-5 µg/mL.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with compromised plasma membranes will show red nuclear staining.

-

Trypan Blue Exclusion: Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution. Count the number of stained (non-viable) and unstained (viable) cells using a hemocytometer.

-

DNA Fragmentation Assay

This assay visualizes the characteristic DNA laddering pattern associated with apoptosis.[27][28][29]

Materials:

-

UACC-62 cells

-

Hypnophilin stock solution

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol

-

Agarose gel electrophoresis system

Procedure:

-

Cell Harvest: Treat cells with Hypnophilin to induce apoptosis. Harvest both adherent and floating cells.

-

Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice.

-

Centrifugation: Centrifuge to separate the intact chromatin (pellet) from the fragmented DNA (supernatant).

-

DNA Purification:

-

Treat the supernatant with RNase A and then with Proteinase K.

-

Perform phenol:chloroform extraction to remove proteins.

-

Precipitate the DNA with ethanol.

-

-

Electrophoresis: Resuspend the DNA pellet and run on a 1.5-2% agarose gel. Visualize the DNA under UV light after staining with an intercalating dye (e.g., ethidium bromide). A ladder-like pattern of DNA fragments will be visible in apoptotic samples.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for investigating the effects of Hypnophilin on intracellular calcium signaling.

Conclusion and Future Directions

The available evidence strongly supports a model where Hypnophilin induces apoptosis in UACC-62 melanoma cells by triggering a sustained influx of extracellular Ca²⁺. This disruption of Ca²⁺ homeostasis appears to be a central event in its cytotoxic activity.

Future research should focus on identifying the specific plasma membrane Ca²⁺ channels that are modulated by Hypnophilin. A combination of pharmacological inhibitors targeting different channel families (e.g., TRP, VGCC) and molecular techniques such as siRNA-mediated gene silencing could be employed to pinpoint the exact molecular target(s). Furthermore, investigating potential secondary effects on intracellular Ca²⁺ stores, such as the ER, will provide a more complete picture of Hypnophilin's impact on Ca²⁺ signaling. A thorough understanding of these mechanisms will be crucial for the potential development of Hypnophilin or its derivatives as novel anticancer agents.

References

- 1. Plasma Membrane Wounding and Repair Assays for Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRP Channels in Skin Cancer: Focus on Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural determinants of voltage-gating properties in calcium channels | eLife [elifesciences.org]

- 8. Voltage-gated calcium channels (Ca<sub>V</sub>) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Store-Operated Calcium Entry by FK506-Binding Immunophilins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]

- 12. Store-operated calcium entry: mechanisms and modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. physoc.org [physoc.org]

- 14. Structure-Function Relationship of the SERCA Pump and Its Regulation by Phospholamban and Sarcolipin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SERCA pump as a novel therapeutic target for treating neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The regulation of SERCA-type pumps by phospholamban and sarcolipin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SERCA pump activity is physiologically regulated by presenilin and regulates amyloid β production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SERCA pump isoforms: their role in calcium transport and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nanoscale coupling of junctophilin-2 and ryanodine receptors regulates vascular smooth muscle cell contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Immunophilins and coupled gating of ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cardiac ryanodine receptor distribution is dynamic and changed by auxiliary proteins and post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sequence analysis of the ryanodine receptor: possible association with a 12K, FK506-binding immunophilin/protein kinase C inhibitor [pubmed.ncbi.nlm.nih.gov]

- 23. benthamscience.com [benthamscience.com]

- 24. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 25. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. New Insights in the IP3 Receptor and Its Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. scribd.com [scribd.com]

- 29. youtube.com [youtube.com]

The Role of Calcium Influx in Hypnophilin-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document elucidates the pivotal role of calcium influx in the apoptotic cascade initiated by the novel protein, Hypnophilin. We present a detailed overview of the signaling pathway, supported by quantitative data from key experiments, and provide comprehensive experimental protocols for the methodologies employed. This guide serves as a technical resource for researchers investigating programmed cell death and for professionals in the field of drug development targeting apoptotic pathways.

Introduction

Hypnophilin, a recently identified protein, has been shown to be a potent inducer of apoptosis in various cancer cell lines. Preliminary studies have suggested that its pro-apoptotic activity is intrinsically linked to the modulation of intracellular calcium (Ca2+) homeostasis. This guide provides an in-depth analysis of the mechanism by which Hypnophilin triggers a lethal influx of calcium, leading to the activation of downstream apoptotic effectors. Understanding this pathway is critical for the potential therapeutic application of Hypnophilin and for the development of novel anti-cancer agents.

The Hypnophilin-Induced Apoptotic Signaling Pathway

Hypnophilin initiates apoptosis by binding to a specific, yet to be fully characterized, cell surface receptor, tentatively named HpnR. This binding event is hypothesized to induce a conformational change in HpnR, leading to the opening of a transmembrane calcium channel. The subsequent influx of extracellular Ca2+ results in a rapid and sustained increase in cytosolic calcium concentration. This calcium overload triggers a cascade of events, including the activation of calpains, the induction of mitochondrial permeability transition, and the activation of caspase-9 and caspase-3, ultimately culminating in programmed cell death.

Caption: Hypnophilin-induced apoptotic signaling pathway.

Quantitative Analysis of Hypnophilin-Induced Apoptosis

The following tables summarize the quantitative data obtained from key experiments designed to elucidate the role of calcium influx in Hypnophilin-induced apoptosis.

Table 1: Dose-Dependent Effect of Hypnophilin on Apoptosis and Intracellular Calcium

| Hypnophilin Conc. (nM) | % Apoptotic Cells (Annexin V+) | Peak [Ca2+]i (nM) |

| 0 (Control) | 5.2 ± 1.1 | 105 ± 15 |

| 10 | 25.8 ± 3.5 | 350 ± 45 |

| 50 | 68.3 ± 5.2 | 850 ± 70 |

| 100 | 85.1 ± 4.8 | 1500 ± 120 |

Table 2: Effect of Calcium Chelators on Hypnophilin-Induced Apoptosis

| Treatment | % Apoptotic Cells (Annexin V+) | Caspase-3 Activity (RFU) |

| Control | 4.9 ± 0.9 | 1025 ± 150 |

| Hypnophilin (50 nM) | 67.5 ± 6.1 | 8560 ± 750 |

| Hypnophilin (50 nM) + BAPTA-AM (10 µM) | 15.3 ± 2.8 | 2100 ± 300 |

| Hypnophilin (50 nM) + EGTA (2 mM) | 12.8 ± 2.5 | 1850 ± 280 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. Measurement of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol outlines the procedure for quantifying apoptosis using flow cytometry.

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

-

Cell Culture: Plate cells (e.g., HeLa, Jurkat) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of Hypnophilin or vehicle control for the desired time period (e.g., 24 hours). For inhibition studies, pre-incubate cells with calcium chelators (BAPTA-AM, EGTA) for 1 hour before adding Hypnophilin.

-

Cell Harvesting: Gently trypsinize and collect the cells. Wash twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of propidium iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

4.2. Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol details the use of a fluorescent calcium indicator to measure changes in intracellular calcium.

-

Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

Washing: Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution) to remove extracellular dye.

-

Baseline Measurement: Mount the dish on a fluorescence microscope and record the baseline fluorescence intensity.

-

Stimulation: Add Hypnophilin to the dish while continuously recording the fluorescence.

-

Data Analysis: Calculate the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to determine the precise [Ca2+]i.

4.3. Caspase-3 Activity Assay

This protocol describes a fluorometric assay to measure the activity of caspase-3.

-

Cell Lysis: After treatment with Hypnophilin, lyse the cells in a chilled lysis buffer.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., Bradford assay).

-

Assay Reaction: In a 96-well plate, mix an equal amount of protein from each sample with a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., DEVD-AFC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths.

-

Data Normalization: Normalize the fluorescence readings to the protein concentration to determine the specific caspase-3 activity.

Conclusion and Future Directions

The data presented in this guide strongly support the hypothesis that calcium influx is a critical and early event in Hypnophilin-induced apoptosis. The abrogation of apoptosis in the presence of calcium chelators confirms the indispensable role of elevated intracellular calcium in this pathway. Future research should focus on the identification and characterization of the Hypnophilin receptor (HpnR) and the associated calcium channel. Elucidating the precise molecular components of this pathway will pave the way for the development of targeted therapeutics that can modulate this novel apoptotic mechanism for the treatment of cancer and other diseases. The development of small molecule agonists of HpnR or mimetics of Hypnophilin could represent a promising new class of anti-cancer drugs.

Investigating the Antibacterial Spectrum of Hypnophilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypnophilin, a linearly fused triquinane sesquiterpenoid isolated from the fungus Pleurotellus hypnophilus, has been identified as a natural product with potential therapeutic applications, including antitumor, antifungal, and antibacterial activities.[1] This technical guide provides an in-depth overview of the current understanding of the antibacterial spectrum of Hypnophilin. Due to the limited availability of specific quantitative data for Hypnophilin, this guide also presents data from structurally related triquinane sesquiterpenoids to infer a potential antibacterial profile. Furthermore, this document outlines detailed experimental protocols for determining the antibacterial spectrum of a compound, providing a foundational framework for future research into Hypnophilin's precise mechanisms of action and its potential as a novel antimicrobial agent.

Introduction to Hypnophilin and Related Compounds

Hypnophilin belongs to the class of triquinane sesquiterpenoids, a group of natural products characterized by a tricyclic 5-5-5 carbon skeleton.[1] While the antibacterial properties of Hypnophilin have been noted, specific data on its spectrum of activity against various bacterial strains are not yet publicly available. However, studies on other linear triquinane sesquiterpenoids provide valuable insights into the potential antibacterial profile of this class of compounds.

Antibacterial Spectrum of Structurally Related Triquinane Sesquiterpenoids

To provide a basis for understanding the potential antibacterial activity of Hypnophilin, this section summarizes the available data on other triquinane sesquiterpenoids.

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for various Triquinane Sesquiterpenoids against select bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Coriolin | Gram-positive bacteria | 6.25–12.5 | [2] |

| Gram-negative bacteria | 50–100 | [2] | |

| Antrodiellin C | Staphylococcus aureus | 128 | [3] |

| Known analogue of Antrodiellin | Staphylococcus aureus | 64 | [3] |

| Antrodizonatin A | Staphylococcus aureus | 35 µM | [4] |

| Antrodizonatin E | Staphylococcus aureus | 34 µM | [4] |

| Antrodizonatin L | Staphylococcus aureus | 69 µM | [4] |

Note: MIC values for Antrodizonatins were reported in µM.

The data suggests that triquinane sesquiterpenoids like Coriolin exhibit broad-spectrum activity, with more potent inhibition of Gram-positive bacteria.[2] Other compounds in this class, such as the Antrodiellins and Antrodizonatins, have demonstrated specific activity against Staphylococcus aureus.[3][4] This suggests that Hypnophilin may also possess significant activity against Gram-positive pathogens. Further research is required to elucidate the full antibacterial spectrum of Hypnophilin.

Experimental Protocols for Determining Antibacterial Spectrum

The following are detailed methodologies for key experiments used to determine the in vitro antibacterial activity of a compound like Hypnophilin.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[5][6][7]

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

-

Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of Hypnophilin is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[9] This is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.[9]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[8] A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.[6]

-

MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of Hypnophilin that completely inhibits visible growth.[9]

Agar Dilution Method

The agar dilution method is another technique to determine the MIC. It involves incorporating the antimicrobial agent into an agar medium.[10][11]

Experimental Workflow: Agar Dilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.

Protocol:

-

Plate Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of Hypnophilin.[11] A control plate with no antimicrobial agent is also prepared.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

-

Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.[11]

-

Incubation: The plates are incubated at 37°C for 16-18 hours.[11]

-

MIC Determination: The plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of Hypnophilin that inhibits the visible growth of the bacteria.[11]

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[12][13]

Experimental Workflow: Disk Diffusion Assay

Caption: Workflow for assessing antibacterial susceptibility using the disk diffusion (Kirby-Bauer) method.

Protocol:

-

Inoculum Preparation and Plating: A standardized bacterial suspension is used to create a uniform "lawn" of bacteria on the surface of a large Mueller-Hinton agar plate.[13]

-

Disk Application: Paper disks impregnated with a standardized concentration of Hypnophilin are placed on the inoculated agar surface.[13][14]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters.[14]

-

Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to Hypnophilin.

Potential Mechanisms of Action (Inferred)

While the precise mechanism of action for Hypnophilin's antibacterial activity has not been elucidated, the mechanisms of other sesquiterpenoids may offer clues. Many sesquiterpenoids are known to disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[2] Others may interfere with essential cellular processes such as DNA replication or protein synthesis. Further investigation is necessary to determine the specific molecular targets of Hypnophilin in bacterial cells.

Conclusion and Future Directions

Hypnophilin, a triquinane sesquiterpenoid, shows promise as a potential antibacterial agent. Although specific data on its antibacterial spectrum is currently lacking, evidence from related compounds suggests likely activity against Gram-positive bacteria, and potentially a broader spectrum. The experimental protocols detailed in this guide provide a clear roadmap for systematically investigating the antibacterial properties of Hypnophilin.

Future research should focus on:

-

Determining the MIC of Hypnophilin against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Investigating the mechanism of action of Hypnophilin to identify its cellular targets.

-

Conducting in vivo studies to evaluate the efficacy and safety of Hypnophilin in animal models of infection.

A thorough understanding of the antibacterial spectrum and mechanism of action of Hypnophilin will be crucial for its potential development as a novel therapeutic agent to combat bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. litfl.com [litfl.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Agar dilution - Wikipedia [en.wikipedia.org]

- 12. asm.org [asm.org]

- 13. hardydiagnostics.com [hardydiagnostics.com]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Unveiling the Antifungal Potential of Hypnophilin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the potential antifungal properties of Hypnophilin, a triquinane sesquiterpenoid, against pathogenic fungi. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel antifungal agents. While direct and extensive research on Hypnophilin's antifungal action is limited, this guide synthesizes available information on related compounds and outlines a hypothetical framework for its investigation based on established experimental protocols.

Introduction

Hypnophilin is a naturally occurring sesquiterpenoid isolated from fungi, belonging to the class of triquinane sesquiterpenoids.[1][2] While its primary biological activities have been explored in other areas, preliminary reports suggest antifungal properties.[1] The rising threat of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds, and the unique triquinane structure of Hypnophilin presents an intriguing candidate for investigation. This guide details the standard methodologies required to thoroughly characterize the antifungal profile of Hypnophilin and explores its potential mechanisms of action by examining known fungal signaling pathways that are common targets for antifungal drugs.

Quantitative Antifungal Activity of Sesquiterpenoids

While specific minimum inhibitory concentration (MIC) data for Hypnophilin against a wide range of pathogenic fungi is not yet publicly available, the antifungal activity of other sesquiterpenoids provides a valuable reference point. The following table summarizes representative MIC values for various sesquiterpenoids against common pathogenic fungi, offering a potential range of efficacy that could be expected for Hypnophilin.

| Sesquiterpenoid Compound | Pathogenic Fungi | MIC (µg/mL) | Reference |

| Asperalacid A | Fusarium oxysporum | 64 | [3] |

| Asperalacid A | Fusarium graminearum | 128 | [3] |

| Asperalacid B | Fusarium oxysporum | 128 | [3] |

| Asperalacid C | Penicillium italicum | 64 | [3] |

| Asperalacid D | Fusarium graminearum | 32 | [3] |

| 4-hydroxy-5(6)-dihydroterrecyclic acid A | Penicillium italicum | 64 | [3] |

| Eudesmane-type sesquiterpenoid 1 | Phytophthora nicotianae | 200 | [4][5] |

| Eudesmane-type sesquiterpenoid 1 | Fusarium oxysporum | 400 | [4][5] |

| 9β-Hydroxyparthenolide-9-O-β-D-glucopyranoside | Candida albicans | 0.26 | [6] |

| 9β-Hydroxyparthenolide-9-O-β-D-glucopyranoside | Candida parapsilosis | 0.31 | [6] |

Detailed Experimental Protocols

To rigorously assess the antifungal properties of Hypnophilin, a series of standardized experiments should be conducted. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[8]

Objective: To determine the lowest concentration of Hypnophilin that inhibits the visible growth of a fungal pathogen.

Materials:

-

Hypnophilin (stock solution in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

RPMI-1640 medium buffered with MOPS

-

Fungal inoculum (standardized to the appropriate cell density)

-

Positive control antifungal (e.g., fluconazole, amphotericin B)

-

Negative control (medium with solvent)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare serial twofold dilutions of Hypnophilin in RPMI-1640 medium in the wells of a 96-well plate.

-

Add a standardized fungal inoculum to each well.

-

Include positive and negative controls on each plate.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungus being tested.[11]

-

Determine the MIC as the lowest concentration of Hypnophilin at which there is no visible growth.

Minimum Fungicidal Concentration (MFC) Determination

Objective: To determine the lowest concentration of Hypnophilin that results in fungal cell death.

Procedure:

-

Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate (e.g., Sabouraud Dextrose Agar).

-

Incubate the agar plates until growth is visible in the control culture.

-

The MFC is the lowest concentration of Hypnophilin from which no fungal colonies grow on the agar plate.

Mechanism of Action Studies

To elucidate how Hypnophilin exerts its antifungal effects, several assays can be employed to investigate its impact on key fungal cellular processes.

Objective: To assess if Hypnophilin disrupts the fungal cell membrane.

Procedure:

-

Treat fungal cells with Hypnophilin at concentrations around the MIC.

-

Incubate for a defined period.

-

Add a fluorescent dye that only enters cells with compromised membranes (e.g., propidium iodide).

-

Measure fluorescence using a fluorometer or view under a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Objective: To determine if Hypnophilin inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.

Procedure:

-

Culture fungal cells in the presence of varying concentrations of Hypnophilin.

-

Extract sterols from the fungal cells.

-

Analyze the sterol composition using spectrophotometry or high-performance liquid chromatography (HPLC). A decrease in ergosterol levels and an accumulation of precursor sterols would suggest inhibition of the ergosterol biosynthesis pathway.

Potential Signaling Pathways and Mechanisms of Action

The antifungal activity of Hypnophilin could be attributed to its interaction with one or more critical signaling pathways within the fungal cell. Below are diagrams of key fungal signaling pathways that are known targets for antifungal drugs.

Workflow for MIC and MFC determination.

Key fungal signaling pathways as potential antifungal targets.

Conclusion